molecular formula C12H18O2 B1266944 4,4'-Bicyclohexanone CAS No. 23391-99-3

4,4'-Bicyclohexanone

Cat. No. B1266944
CAS RN: 23391-99-3
M. Wt: 194.27 g/mol
InChI Key: OQIDYCVWAFZRTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related bicyclic compounds, such as bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes, has been achieved through Cobalt(I)-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone to allenes and alkynes, demonstrating a novel approach to constructing complex bicyclic frameworks with high yields (70–89%) (Kadikova et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of several cyclohexanone derivatives have been elucidated through X-ray diffraction methods, revealing slightly distorted chair conformations and specific interactions within the crystal lattices. Such studies provide a deeper understanding of the spatial arrangement and electronic effects influencing the reactivity and properties of these compounds (Sapienza, 1993).

Chemical Reactions and Properties

Bicyclic compounds based on cyclohexanone structures participate in various chemical reactions, including ring-closing metathesis and radical cyclization, leading to the formation of new bicyclic products. These reactions are essential for synthesizing complex molecular architectures found in natural products and potential pharmaceutical compounds (Clive & Cheng, 2001).

Physical Properties Analysis

The physical properties of cyclohexanone derivatives, including their conformations, have been studied using microwave spectroscopy and X-ray diffraction analysis. These studies reveal that the most stable conformer exists in a chair form with substituents in specific positions, providing insights into the stability and dynamics of these molecules (Li, 1983).

Chemical Properties Analysis

The chemical properties of cyclohexanone and related bicyclic compounds, such as their reactivity in various synthetic routes and the influence of different substituents on their chemical behavior, have been extensively studied. These investigations contribute to a comprehensive understanding of the factors governing the reactivity and potential applications of these compounds (Kleinpeter et al., 2017).

Scientific Research Applications

1. Synthesis of Mesogenic Compounds

4,4'-Bicyclohexanone has been utilized in the synthesis of mesogenic compounds. A study by Hoffmann et al. (2001) demonstrated the synthesis of a bicyclohexyl derivative with improved material properties, achieved through a bi-directional elaboration of bicyclohexanone. This process is notable for its enhancement of the material properties due to specifically placed methyl substituents (Hoffmann, Brandl, Kirsch, & Harms, 2001).

2. Photorearrangement Studies

Research by Cruciani and Margaretha (1990) explored the photorearrangement of cyclohex-2-enones to bicyclo[3.1.0]hexan-2-ones and cyclopent-2-enones. This study is critical for understanding the rearrangement process of such compounds and the impact of substituents on the reaction (Cruciani & Margaretha, 1990).

3. Alternating Ring-Opening Metathesis Polymerization

Chen, Li, and Sampson (2018) described the use of bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, related to bicyclohexanone, in alternating ring-opening metathesis polymerization (AROMP) with cyclohexene. This research provides insights into the synthesis of polymers using bicyclohexanone derivatives (Chen, Li, & Sampson, 2018).

4. Clathrate Formation and Conformation Analysis

Barton et al. (2014, 2015) conducted studies on the selective inclusion of methylcyclohexanones in clathrates formed with TETROL, focusing on the axial methyl conformations. These studies are significant for understanding the conformational aspects and inclusion phenomena of cyclohexanone derivatives (Barton et al., 2014); (Barton et al., 2015).

5. Conformation Studies by Microwave Spectroscopy

Li's (1983) research on 4-methylcyclohexanone, related to bicyclohexanone, using microwave spectroscopy provided vital information on the molecular conformation of such compounds. This study is crucial for understanding the molecular structure and behavior of cyclohexanone derivatives (Ying-Sing Li, 1983).

6. Methodologies in Organic Synthesis

Degraffenreid et al. (2007) described a one-pot methodology for synthesizing 4,4-disubstituted cyclohexane β-keto esters, which are closely related to bicyclohexanone. This method is important for the synthesis of complex organic compounds and has applications in natural products synthesis and medicinal chemistry (Degraffenreid et al., 2007).

7. Enzyme Catalysis in Organic Reactions

Kayser and Clouthier (2006) investigated the use of evolved cyclohexanone monooxygenase in the Baeyer-Villiger oxidation of cyclohexanones. This research is crucial for understanding enzyme-catalyzed transformations in organic chemistry, particularly in relation to cyclohexanone derivatives (Kayser & Clouthier, 2006).

8. Catalysis in Chemical Industry

Wang et al. (2011) reported on the selective hydrogenation of phenol to cyclohexanone using a Pd@carbon nitride catalyst. This study is significant for the chemical industry, especially in the context of manufacturing polyamides (Wang, Yao, Li, Su, & Antonietti, 2011).

Safety And Hazards

When handling 4,4’-Bicyclohexanone, it is advised to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for 4,4’-Bicyclohexanone are not mentioned in the sources, it’s worth noting that cyclic ketones, including 4,4’-Bicyclohexanone, are of interest in the scientific community due to their unique chemical and physical properties. They could potentially find uses in various fields such as materials science, pharmaceuticals, and more.

Relevant Papers

One paper discusses the use of 4,4’-Bicyclohexanone in the synthesis of polycycloacetals . Another paper talks about the synthesis of rigid polyurethanes, polyesters, and polycarbonates from renewable resources, including 4,4’-Bicyclohexanone .

properties

IUPAC Name

4-(4-oxocyclohexyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIDYCVWAFZRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295192
Record name 4,4'-Bicyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bicyclohexanone

CAS RN

23391-99-3
Record name [1,1′-Bicyclohexyl]-4,4′-dione
Source CAS Common Chemistry
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Record name NSC 100201
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Record name 23391-99-3
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Record name 4,4'-Bicyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4,4'-dione
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Synthesis routes and methods

Procedure details

A suspension of 50 g of 4,4′-biphenyldiol in 500 ml of toluene is hydrogenated at 5 bar and 125° C. in the presence of palladium on activated carbon. The reaction mixture is filtered and freed from water by azeotropic distillation. It is then treated with 29 g of pyridine sulfone and stirred at 50° C. for 1 hour. After filtration using basic alumina and removal of the solvent, 34.4 g (66% yield) of 4,4′-bicyclohexanedione remain as colourless crystals having a purity of 99.0% (GC).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Lingier, Y Spiesschaert, B Dhanis… - …, 2017 - ACS Publications
Two novel biobased diols containing rigid cyclic ketal functionalities have been synthesized on a relatively large scale from glycerol and two diketones, ie, 1,4-cyclohexanedione and 4,4…
Number of citations: 54 pubs.acs.org
A Hufendiek, S Lingier, P Espeel, S De Wildeman… - Polymer …, 2018 - pubs.rsc.org
Diglycerol bisacetonide was synthesized and isolated from acetone and diglycerol, which is renewable and available in large scale. DGA was directly used in polytransacetalization …
Number of citations: 7 pubs.rsc.org
JL Self, ND Dolinski, MS Zayas, JR de Alaniz… - pstorage-acs-6854636.s3 …
Reagents and solvents were used as received except where otherwise stated. Triflic acid (98%), benzenesulfonic acid (98%), methanesulfonic acid (HPLC grade,≥ 99.5%), …
JL Self, CS Sample, AE Levi, K Li, R Xie, JR de Alaniz… - pstorage-acs-6854636.s3 …
Reagents and solvents were used as received except where otherwise noted. 4, 4’-bicyclohexanone (≥ 98%) was purchased from TCI America. Methylene chloride (“DCM”, ACS grade,…
J Zhang, M Gembicky, M Messerschmidt… - Chemical …, 2007 - pubs.rsc.org
Intermolecular H-bonding between CO (ketone) and HO (4′-hydroxyphenyl) quenches photodecarbonylation of 2,2,4,4-tetramethyl-1,3-di(4′-hydroxyphenyl)acetone 1 in the …
Number of citations: 3 pubs.rsc.org
Y Mete, K Seidler, C Gorsche, T Koch… - Polymer …, 2022 - Wiley Online Library
The 3D printing of polyesters is most commonly performed using polylactide filaments for material extrusion (formerly known as fused‐deposition modelling) or by introducing …
Number of citations: 4 onlinelibrary.wiley.com
BM Alameda, TC Palmer, JD Sisemore, NG Pierini… - Polymer …, 2019 - pubs.rsc.org
Thiol–ene photopolymerization was exploited for the synthesis of poly(β-thioether ester ketal) networks capable of undergoing complete degradation under acid and/or basic conditions. …
Number of citations: 18 pubs.rsc.org
A Hufendiek, S Lingier, FE Du Prez - Polymer Chemistry, 2019 - pubs.rsc.org
Synthetic thermoplastic polyacetals have a long history dating back to 1912. While polymers with non-cyclic acetal repeat units are typically well soluble and degrade easily at …
Number of citations: 76 pubs.rsc.org
P Utroša, OC Onder, E Žagar, S Kovačič… - …, 2019 - ACS Publications
Organocatalyzed ring-opening polymerization (ROP) of ε-caprolactone (CL) and 4,4′-bioxepanyl-7,7′-dione as a bis-lactone cross-linker was performed within the oil-in-oil high …
Number of citations: 34 pubs.acs.org
Y Zheng, W Turner, M Zong, DJ Irvine… - …, 2011 - ACS Publications
Two methodologies for synthesizing novel, degradable, core cross-linked copolymer particles were investigated and the molecular properties of the resultant polymers were compared. …
Number of citations: 65 pubs.acs.org

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